Sodium 2,6-dichloro-3-methylbenzene-1-sulfinate
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Overview
Description
Sodium 2,6-dichloro-3-methylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C₇H₅Cl₂NaO₂S and a molecular weight of 247.07 g/mol . This compound is primarily used in research and development due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium sulfinates, including sodium 2,6-dichloro-3-methylbenzene-1-sulfinate, typically involves the sulfonylation of aromatic compounds. One common method is the reaction of 2,6-dichloro-3-methylbenzenesulfonyl chloride with sodium sulfite under controlled conditions . The reaction is usually carried out in an aqueous medium at a temperature range of 0-5°C to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield. The product is then purified through crystallization or other separation techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Sodium 2,6-dichloro-3-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted aromatic compounds .
Scientific Research Applications
Sodium 2,6-dichloro-3-methylbenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: It is employed in the study of enzyme mechanisms and protein modifications.
Medicine: Research into its potential therapeutic applications, including as a precursor for drug development, is ongoing.
Mechanism of Action
The mechanism of action of sodium 2,6-dichloro-3-methylbenzene-1-sulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to other molecules, thereby modifying their chemical structure and properties. This reactivity is crucial in various synthetic pathways and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Uniqueness
Sodium 2,6-dichloro-3-methylbenzene-1-sulfinate is unique due to the presence of two chlorine atoms and a methyl group on the benzene ring. These substituents influence its reactivity and make it distinct from other sodium sulfinates. The chlorine atoms increase its electrophilicity, making it more reactive in certain chemical reactions .
Properties
Molecular Formula |
C7H5Cl2NaO2S |
---|---|
Molecular Weight |
247.07 g/mol |
IUPAC Name |
sodium;2,6-dichloro-3-methylbenzenesulfinate |
InChI |
InChI=1S/C7H6Cl2O2S.Na/c1-4-2-3-5(8)7(6(4)9)12(10)11;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
CNPVQFAXGBTYDO-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)S(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
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